N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Mechanism of Action
Target of Action
The primary targets of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide are currently unknown. This compound is structurally similar to other N-tert-butyl derivatives, which have been shown to interact with various targets such as enzymes and receptors
Mode of Action
Based on its structural similarity to other n-tert-butyl derivatives, it may interact with its targets through non-covalent interactions . These interactions could lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Other n-tert-butyl derivatives have been shown to affect various biochemical pathways, including those involved in fungal growth and development
Pharmacokinetics
Other n-tert-butyl derivatives have been shown to have moderate bioavailability and toxicity
Result of Action
Other n-tert-butyl derivatives have been shown to have various effects, including inhibitory effects on fungal growth
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and other conditions can affect the activity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the tert-butyl group. One common method involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with tert-butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to sulfonic acids or amines.
Scientific Research Applications
N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its sulfonamide structure, it may have potential as an antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-5-chloro-2-methoxybenzenesulfonamide
- N-(tert-butyl)-5-chloro-4-methylbenzenesulfonamide
- N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide
Uniqueness
N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is unique due to the specific combination of substituents on the benzenesulfonamide core. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-tert-butyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S/c1-8-6-10(17-5)11(7-9(8)13)18(15,16)14-12(2,3)4/h6-7,14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHGLSOPGTBST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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